molecular formula C18H21NOSi B14177949 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile CAS No. 918422-61-4

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile

Katalognummer: B14177949
CAS-Nummer: 918422-61-4
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: AQDDMHKRLIEXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is a chemical compound characterized by the presence of a hydroxyl group, a silyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silyl-protected alcohol with a nitrile compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The silyl group provides stability and can influence the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Hydroxy-4-[methyl(diphenyl)silyl]butanenitrile
  • 5-Hydroxy-4-[methyl(diphenyl)silyl]hexanenitrile
  • 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanoic acid

Uniqueness

5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

918422-61-4

Molekularformel

C18H21NOSi

Molekulargewicht

295.4 g/mol

IUPAC-Name

5-hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile

InChI

InChI=1S/C18H21NOSi/c1-21(16-9-4-2-5-10-16,17-11-6-3-7-12-17)18(15-20)13-8-14-19/h2-7,9-12,18,20H,8,13,15H2,1H3

InChI-Schlüssel

AQDDMHKRLIEXQS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CCC#N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.